![molecular formula C6H6BNO2S B13884233 B-[5-(cyanomethyl)-3-thienyl]Boronic acid CAS No. 1065185-02-5](/img/structure/B13884233.png)
B-[5-(cyanomethyl)-3-thienyl]Boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
B-[5-(cyanomethyl)-3-thienyl]Boronic acid is an organoboron compound that features a boronic acid functional group attached to a thienyl ring with a cyanomethyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including B-[5-(cyanomethyl)-3-thienyl]Boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of boronic acids often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency .
化学反応の分析
Types of Reactions
B-[5-(cyanomethyl)-3-thienyl]Boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form boronic esters or alcohols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvents: Typically, organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Esters: Formed through oxidation reactions.
科学的研究の応用
B-[5-(cyanomethyl)-3-thienyl]Boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Material Science:
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
作用機序
The mechanism by which B-[5-(cyanomethyl)-3-thienyl]Boronic acid exerts its effects primarily involves its role in Suzuki-Miyaura coupling reactions. The reaction mechanism includes:
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.
4-(Cyanomethyl)benzeneboronic Acid: Similar structure but with a phenyl ring instead of a thienyl ring.
Uniqueness
B-[5-(cyanomethyl)-3-thienyl]Boronic acid is unique due to its thienyl ring, which can impart different electronic properties compared to phenylboronic acids. This can influence the reactivity and selectivity in coupling reactions, making it a valuable compound in organic synthesis.
特性
CAS番号 |
1065185-02-5 |
|---|---|
分子式 |
C6H6BNO2S |
分子量 |
167.00 g/mol |
IUPAC名 |
[5-(cyanomethyl)thiophen-3-yl]boronic acid |
InChI |
InChI=1S/C6H6BNO2S/c8-2-1-6-3-5(4-11-6)7(9)10/h3-4,9-10H,1H2 |
InChIキー |
XEXQGVOXHWCUGN-UHFFFAOYSA-N |
正規SMILES |
B(C1=CSC(=C1)CC#N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2,4-Dichlorophenoxy)phenyl]methanamine](/img/structure/B13884162.png)
![4-[(4-methylphenyl)methoxy]-1H-indazol-3-amine](/img/structure/B13884168.png)
![2-[(2-Amino-3-phenylpropanoyl)amino]butanedioic acid](/img/structure/B13884175.png)
![5-{3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridin-2-yl}-1H-indazole](/img/structure/B13884186.png)
![tert-butyl N-[2-hydroxy-1-(4-hydroxy-2-methylphenyl)ethyl]carbamate](/img/structure/B13884189.png)

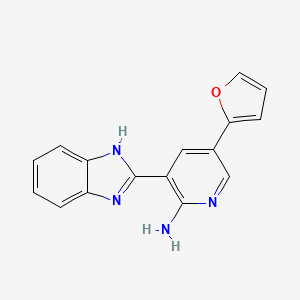
![tert-butyl N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]carbamate](/img/structure/B13884207.png)
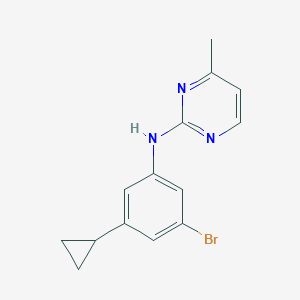
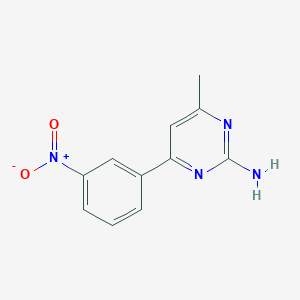

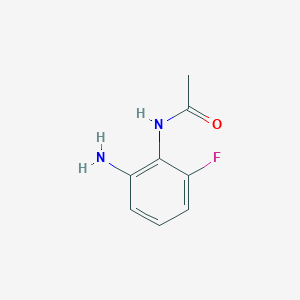
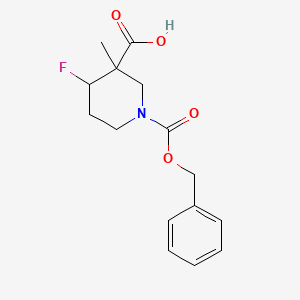
![N-[2-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide](/img/structure/B13884245.png)
